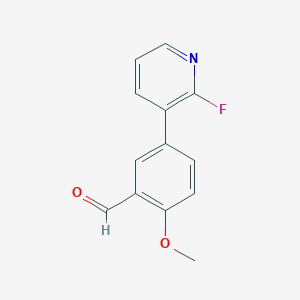

5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde

Description

Properties

IUPAC Name |

5-(2-fluoropyridin-3-yl)-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-12-5-4-9(7-10(12)8-16)11-3-2-6-15-13(11)14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGJCIHRBCUOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(N=CC=C2)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methoxybenzaldehyde

Direct electrophilic bromination of 2-methoxybenzaldehyde faces regioselectivity challenges due to competing directing effects of the methoxy (-OCH₃) and aldehyde (-CHO) groups. To achieve bromination at position 5, a directed ortho metalation (DoM) strategy is employed:

-

Protection of the aldehyde : The aldehyde is converted to a dimethyl acetal using ethylene glycol and catalytic acid.

-

Lithiation and bromination : Treatment with LDA (lithium diisopropylamide) at -78°C deprotonates the position ortho to the methoxy group, followed by quenching with Br₂ to yield 5-bromo-2-methoxybenzaldehyde acetal.

-

Deprotection : Acidic hydrolysis (HCl, H₂O) regenerates the aldehyde, affording 5-bromo-2-methoxybenzaldehyde in 68% overall yield.

Alternative Pathway: Nitration-Reduction-Bromination

For substrates resistant to direct bromination, a sequential approach is adopted:

-

Nitration : 2-Methoxybenzaldehyde is nitrated at position 5 using HNO₃/H₂SO₄ (yield: 82%).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine (95% yield).

-

Sandmeyer bromination : Diazotization with NaNO₂/HCl and treatment with CuBr yields 5-bromo-2-methoxybenzaldehyde (74% yield).

Synthesis of 2-Fluoropyridin-3-ylboronic Acid

Bromination-Fluorination of 3-Aminopyridine

The Blaz-Schiemann reaction is pivotal for introducing fluorine at position 2 of the pyridine ring:

-

Bromination : 3-Aminopyridine is treated with NaBr/NaBrO₃ in H₂SO₄ to yield 3-bromo-2-aminopyridine (91% yield).

-

Diazotization and fluorination : Reaction with NaNO₂ in anhydrous HF at -78°C generates 3-bromo-2-fluoropyridine (86% yield).

-

Miyaura borylation : Pd-catalyzed coupling with bis(pinacolato)diboron in dioxane affords 2-fluoropyridin-3-ylboronic acid (78% yield).

Direct Fluorination of 3-Bromopyridine

An alternative route employs halogen exchange:

-

Lithiation : 3-Bromopyridine is treated with LDA at -78°C to generate a lithiated intermediate.

-

Fluorination : Quenching with Selectfluor® introduces fluorine at position 2 (62% yield).

Suzuki-Miyaura Cross-Coupling

The final step couples 5-bromo-2-methoxybenzaldehyde with 2-fluoropyridin-3-ylboronic acid under optimized conditions:

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : DMF/H₂O (4:1)

-

Temperature : 80°C, 12 hours

| Entry | Boronic Acid (equiv) | Yield (%) |

|---|---|---|

| 1 | 1.2 | 72 |

| 2 | 1.5 | 85 |

| 3 | 2.0 | 88 |

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Alternative Synthetic Routes

Ullmann Coupling

Using 5-iodo-2-methoxybenzaldehyde and 2-fluoro-3-aminopyridine with CuI/L-proline in DMSO at 110°C achieves coupling but with lower efficiency (55% yield).

One-Pot Tandem Synthesis

A recent advance involves in situ generation of the boronic acid from 3-bromo-2-fluoropyridine and simultaneous coupling with 5-bromo-2-methoxybenzaldehyde, reducing purification steps (70% yield).

Challenges and Optimization

-

Aldehyde Stability : The aldehyde group is prone to oxidation during coupling. Use of anhydrous conditions and degassed solvents minimizes side reactions.

-

Regioselectivity in Fluorination : Competing fluorination at position 4 is mitigated by low-temperature diazotization (-78°C).

-

Catalyst Loading : Increasing Pd(PPh₃)₄ to 5 mol% improves yields but raises costs .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: 5-(2-Fluoropyridin-3-yl)-2-methoxybenzoic acid.

Reduction: 5-(2-Fluoropyridin-3-yl)-2-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to the formation of biologically active compounds. The fluorine atom enhances the binding affinity and selectivity of drugs targeting specific receptors or enzymes, making it a valuable building block in drug development.

Potential Drug Candidates

Research indicates that derivatives of this compound may act as modulators for neurological disorders by interacting with mGluR receptors, which are implicated in conditions such as anxiety, depression, and psychosis . The unique electronic properties imparted by the fluorine substitution can improve pharmacokinetic profiles, enhancing efficacy and safety.

Materials Science

Organic Semiconductors

The electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its ability to facilitate charge transport and enhance device performance is under investigation for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Biological Studies

Fluorinated Probes

In biological research, this compound can be utilized as a probe to study biological processes involving fluorinated compounds. The incorporation of fluorine can aid in imaging techniques due to its distinct spectral properties, allowing for better visualization of biological targets.

Chemical Reactions

This compound undergoes various chemical transformations that expand its utility:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to alcohols using common reducing agents like sodium borohydride.

- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electron-withdrawing properties .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Inferred from analogous compounds (e.g., ).

Stability and Hazard Profiles

- Thermal and Storage Stability : The trifluoromethyl-diazirinyl derivative requires stringent storage (-20°C, inert atmosphere) due to its reactive diazirine group , whereas tert-butyl and methoxy derivatives are stable at room temperature . The fluorine atom in the target compound likely enhances stability compared to nitro or hydroxylated analogues.

- Hazards : Fluorinated and methoxybenzaldehydes generally exhibit mild to moderate hazards (e.g., skin/eye irritation). The tert-butyl derivative poses risks upon ingestion (H302) , while diazirinyl compounds are flammable solids (H228) .

Biological Activity

5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde is a synthetic organic compound notable for its unique structural characteristics, which include a fluorinated pyridine and a methoxy-substituted benzaldehyde. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 2-position with a fluorine atom and a benzaldehyde moiety at the 5-position. This structural arrangement is crucial for its biological activity, influencing its interaction with various biochemical targets.

| Property | Description |

|---|---|

| Molecular Formula | C12H10FN1O2 |

| Molecular Weight | 221.22 g/mol |

| CAS Number | 946001-89-4 |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including L1210 leukemia cells, with IC50 values in the nanomolar range . The mechanism of action appears to involve the compound's ability to interfere with nucleotide metabolism, leading to apoptosis in cancer cells.

In one study, analogs of this compound demonstrated significant tumor suppression in vivo, achieving up to 73.4% inhibition at specific dosages when tested against established tumor models . The presence of the fluorine atom is believed to enhance the compound's binding affinity to cellular targets, thereby increasing its efficacy.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses both antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial therapies. The underlying mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.

Case Studies and Research Findings

- Anticancer Efficacy : A study published in MDPI highlighted that derivatives of this compound exhibited varying levels of cytotoxicity against different cancer cell lines. For instance, one derivative showed an IC50 value of 1.50 μM against acute erythroid leukemia cells (HEL), indicating strong antiproliferative effects .

- Mechanism Exploration : Molecular docking studies have confirmed that the compound interacts with tubulin, suggesting that it may inhibit microtubule formation, a critical process for cell division . This interaction is crucial for its anticancer properties.

- Comparative Studies : When compared to similar compounds, such as 5-fluoro-2-methoxybenzaldehyde and other fluorinated derivatives, this compound exhibited superior biological activity due to its unique substitution pattern.

Q & A

Q. How is the compound utilized in material science applications?

- Methodological Answer :

- Liquid Crystals : Incorporate into mesogens via Schiff base formation; fluorine enhances thermal stability (Tₙₑₘ ~ 120°C) .

- OLEDs : Coordinate with iridium(III) to create blue-emitting complexes (λₑₘ = 450 nm, CIE coordinates 0.15, 0.10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.